molecular formula C18H21N3O6S2 B2418434 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1902969-56-5

3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2418434
CAS No.: 1902969-56-5
M. Wt: 439.5
InChI Key: CDHXABPOIBUBKZ-UHFFFAOYSA-N
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Description

3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a synthetic organic compound designed for research applications. It is built around a thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential . The TZD core is a five-membered heterocycle containing sulfur and nitrogen atoms, with carbonyl groups at the 2 and 4 positions. This scaffold is recognized for its versatility, and substitutions at the third and fifth positions are often explored to modulate biological activity and physicochemical properties . The structure of this particular compound is elaborated with a pyrrolidine ring and a 4-(morpholinosulfonyl)benzoyl moiety, which may influence its solubility and molecular interactions. The morpholinosulfonyl group, in particular, can be a key contributor to the molecule's properties. Thiazolidine-2,4-dione derivatives have been extensively investigated for a range of pharmacological activities. Historically, their most prominent application is in metabolic disease research, where certain analogues function as potent peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, improving insulin sensitivity . Beyond this, the TZD scaffold shows significant promise in infectious disease research. Recent studies highlight its potential as a multitarget inhibitor of the Human Immunodeficiency Virus (HIV), with some derivatives demonstrating strong activity against key viral enzymes like reverse transcriptase (RT), both its RNA-dependent DNA-polymerase (RDDP) and RNase H functions . The mechanism of action for TZD derivatives is context-dependent. In antimicrobial research, some analogues exert their effects by inhibiting cytoplasmic Mur ligases (MurC-MurF), which are essential enzymes for bacterial peptidoglycan biosynthesis . This compound is presented as a valuable chemical tool for researchers exploring structure-activity relationships (SAR) in these and other therapeutic areas. It is supplied for laboratory investigations only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[1-(4-morpholin-4-ylsulfonylbenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S2/c22-16-12-28-18(24)21(16)14-5-6-19(11-14)17(23)13-1-3-15(4-2-13)29(25,26)20-7-9-27-10-8-20/h1-4,14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHXABPOIBUBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Thiazolidine-2,4-dione Core: This step involves the reaction of the pyrrolidine intermediate with thiazolidine-2,4-dione under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

    Attachment of the Morpholinosulfonylbenzoyl Group: The final step involves the coupling of the morpholinosulfonylbenzoyl group to the pyrrolidine-thiazolidine intermediate using reagents like sulfonyl chlorides and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of biological activities, primarily in the following areas:

  • Anticancer Activity : The thiazolidinone scaffold has been linked to anticancer properties. Studies have shown that derivatives of thiazolidinones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including mesenchymal tumors such as Ewing's sarcoma and neuroblastoma .
  • Antioxidant Properties : Research indicates that compounds containing the thiazolidine structure demonstrate significant antioxidant activity. For instance, studies have reported that certain derivatives exhibit potent inhibition against free radicals and oxidative stress markers, contributing to their protective effects in biological systems .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes. Notably, it has shown anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer’s disease. The IC50 values for various derivatives indicate promising potential for therapeutic use .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of thiazolidinone derivatives. The following insights have been gathered:

  • Substituent Effects : Modifications on the benzoyl and pyrrolidine moieties significantly influence the biological activity. For example, varying the substituents on the morpholino group can enhance enzyme inhibition potency or alter antioxidant capabilities .
  • Molecular Modeling : Computational studies have been employed to predict the binding affinity of these compounds to target enzymes or receptors. Such modeling assists in rational drug design by identifying key interactions that contribute to efficacy .

Synthesis Methodologies

The synthesis of 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves several steps:

  • Starting Materials : The synthesis typically begins with readily available thiazolidinediones and morpholinosulfonyl derivatives.
  • Reactions : Key reactions include acylation and cyclization processes that yield the desired thiazolidinone structure. For instance, palladium-catalyzed reactions have been explored to facilitate the formation of complex structures efficiently .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Cancer Treatment Trials : Clinical trials involving thiazolidinone derivatives have demonstrated their effectiveness in reducing tumor size in preclinical models of cancer. These studies emphasize their role as potential chemotherapeutic agents .
  • Neuroprotective Studies : Research focusing on neuroprotective effects has shown that certain derivatives can reduce neuronal damage in models of oxidative stress, suggesting their potential as treatments for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntioxidantSignificant free radical scavenging
Enzyme InhibitionAnticholinesterase activity (IC50 values)

Mechanism of Action

The mechanism of action of 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
  • 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Uniqueness

The uniqueness of 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Biological Activity

3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, also known by its CAS number 1902969-56-5, is a compound that belongs to the thiazolidinone family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. The thiazolidinone scaffold is known for its diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O6S2C_{18}H_{21}N_{3}O_{6}S_{2} with a molecular weight of 439.5 g/mol. The structure includes a thiazolidine core linked to a pyrrolidine moiety and a morpholinosulfonylbenzoyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₆S₂
Molecular Weight439.5 g/mol
CAS Number1902969-56-5

Biological Activities

Recent studies have highlighted various biological activities associated with compounds containing thiazolidinone structures.

1. Anticancer Activity

Thiazolidinones have been reported to exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study indicated that thiazolidinones could inhibit insulin-like growth factor I receptors (IGF-IR), which are often overexpressed in tumors .

2. Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones is well-documented. These compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

3. Antimicrobial Activity

Thiazolidinones have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the morpholino sulfonyl group may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications in substituents on the thiazolidine ring or the attached benzoyl group can significantly influence the potency and selectivity of these compounds. For example, variations in the sulfonyl group can alter interactions with biological targets, enhancing therapeutic efficacy .

Case Studies

Several studies have evaluated the biological activity of related thiazolidinone compounds:

  • Study on Thiazolidin-4-Ones : A review highlighted multiple thiazolidinone derivatives showing antioxidant, anticancer, and anti-inflammatory activities. This study emphasized the importance of structural modifications for enhancing biological effects .
  • Lead Optimization Studies : Research focused on optimizing benzene disulfonamide derivatives revealed insights into how structural changes impact cytotoxicity against cancer cell lines. These findings underscore the importance of specific functional groups in achieving desired biological outcomes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, and what are their key methodological considerations?

  • Answer : The compound's synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of a pyrrolidine derivative with a morpholinosulfonyl benzoyl chloride to form the benzoylated intermediate.
  • Step 2 : Cyclization with thiazolidine-2,4-dione under reflux conditions using sodium acetate/acetic acid as a catalyst, similar to methods for related thiazolidinones .
  • Critical Parameters : Reaction temperature (reflux ~100–120°C), solvent choice (DMF or DMF-acetic acid mixtures for solubility), and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrrolidine to benzoyl chloride) to minimize side products .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Answer :

  • NMR Analysis : 1^1H and 13^13C NMR are used to confirm the presence of the morpholinosulfonyl group (δ 3.0–3.5 ppm for morpholine protons) and the thiazolidine-2,4-dione ring (carbonyl signals at ~170–175 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 452.1 for C18_{18}H21_{21}N3_3O6_6S2_2) .
  • X-ray Crystallography : For crystalline derivatives, bond angles and distances confirm spatial arrangement, particularly the sulfonyl and benzoyl linkages .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : While direct data on this compound is limited, structural analogs (e.g., thiazolidinedione derivatives) show:

  • Antidiabetic Potential : PPAR-γ agonism, with IC50_{50} values in the micromolar range.
  • Antioxidant Activity : DPPH radical scavenging (e.g., 60–80% inhibition at 100 µM) due to the thiazolidine-2,4-dione core .
  • Methodological Note : In vitro assays (e.g., MTT for cytotoxicity) should use concentrations ≤50 µM to avoid non-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Answer : Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or incubation times. Use standardized protocols (e.g., NIH/NCATS guidelines) for reproducibility.
  • Structural Subtleties : Minor substituent changes (e.g., methyl vs. methoxy groups) drastically alter activity. Perform SAR studies using a library of derivatives with controlled modifications .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare biological replicates and ensure significance thresholds (p < 0.05) .

Q. What strategies optimize the synthetic yield of this compound while minimizing hazardous byproducts?

  • Answer :

  • Green Chemistry Approaches : Replace traditional oxidants (e.g., Cr(VI)) with sodium hypochlorite in ethanol, achieving yields >70% with reduced toxicity .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 6 h to 30 min) and improve purity by enhancing reaction homogeneity .
  • Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil MP) to absorb unreacted benzoyl chloride intermediates .

Q. How should experimental designs be structured to evaluate the compound’s environmental impact?

  • Answer :

  • Tiered Testing Framework :

Physicochemical Properties : LogP (octanol-water partition coefficient) and hydrolysis half-life (e.g., pH 7 buffer at 25°C).

Ecotoxicology : Daphnia magna acute toxicity (48-h LC50_{50}) and algal growth inhibition (72-h EC50_{50}).

Degradation Studies : Use OECD 301B (ready biodegradability) and photolysis under simulated sunlight .

  • Statistical Design : Randomized block designs with split-split plots to account for variables like pH, temperature, and microbial activity .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Answer :

  • Molecular Dynamics Simulations : Use AMBER or GROMACS to model binding to PPAR-γ, focusing on sulfonyl-pyrrolidine interactions.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) with immobilized receptor proteins.
  • Cryo-EM : For large complexes, resolve binding conformations at near-atomic resolution .

Q. How can researchers address stability issues during long-term storage?

  • Answer :

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the morpholinosulfonyl group.
  • Excipient Screening : Add stabilizers like trehalose (5% w/v) to aqueous formulations, reducing aggregation over 6 months .
  • Accelerated Stability Testing : Use ICH Q1A guidelines (40°C/75% RH for 6 months) to predict shelf life .

Methodological Resources

  • Synthesis : Ref
  • Structural Analysis : Ref
  • Environmental Impact : Ref
  • Biological Assays : Ref

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